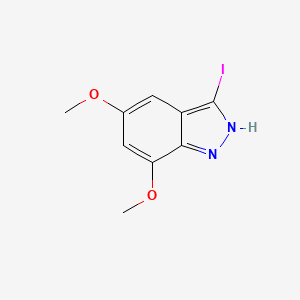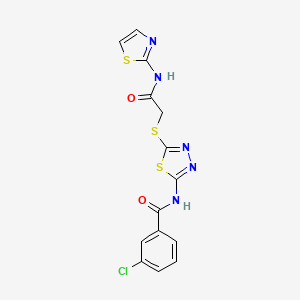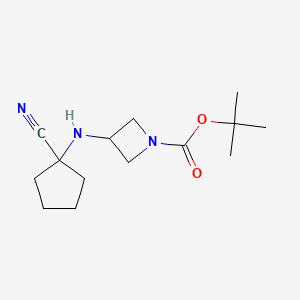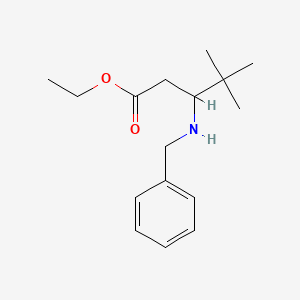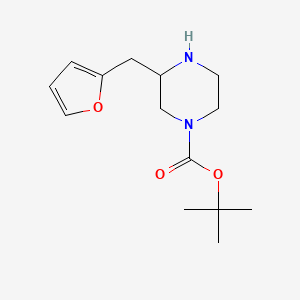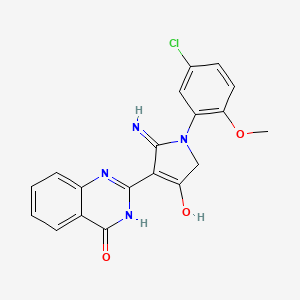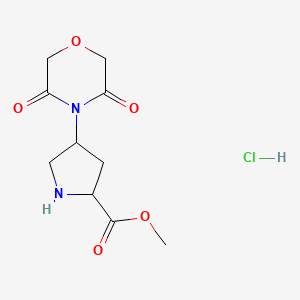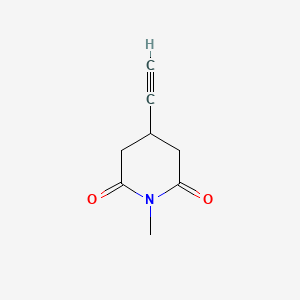![molecular formula C38H60O18 B14868287 [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14868287.png)
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rebaudioside G is a steviol glycoside derived from the leaves of the Stevia rebaudiana plant. It is one of the many sweet compounds found in stevia leaves and is known for its high sweetness intensity and minimal aftertaste. Rebaudioside G is a natural, non-caloric sweetener that has gained popularity as a sugar substitute in various food and beverage products.
准备方法
Synthetic Routes and Reaction Conditions
Rebaudioside G can be synthesized through enzymatic glycosylation of other steviol glycosides such as rebaudioside A. The process involves the use of glycosyltransferase enzymes that catalyze the addition of glucose molecules to the steviol backbone. The reaction conditions typically include a buffered aqueous solution, optimal pH, and temperature to ensure maximum enzyme activity and yield.
Industrial Production Methods
Industrial production of rebaudioside G involves the extraction of steviol glycosides from stevia leaves, followed by purification and enzymatic conversion. The extraction process usually employs water or ethanol as solvents. The crude extract is then subjected to chromatographic techniques to isolate rebaudioside A, which is subsequently converted to rebaudioside G using glycosyltransferase enzymes. The final product is purified through crystallization or other separation methods to achieve high purity and quality.
化学反应分析
Types of Reactions
Rebaudioside G undergoes various chemical reactions, including:
Oxidation: Rebaudioside G can be oxidized to form different derivatives, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the steviol backbone, altering the sweetness profile and stability of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups on the steviol backbone, leading to the formation of new glycoside derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in organic solvents like ethanol or methanol.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various steviol glycoside derivatives with altered sweetness profiles and stability
科学研究应用
Rebaudioside G has a wide range of scientific research applications, including:
Chemistry: Rebaudioside G is used as a model compound to study the structure-activity relationships of steviol glycosides. It helps in understanding the molecular interactions that contribute to sweetness and stability.
Biology: In biological research, rebaudioside G is studied for its potential health benefits, such as anti-inflammatory and antioxidant properties. It is also investigated for its effects on glucose metabolism and insulin sensitivity.
Medicine: Rebaudioside G is explored for its potential therapeutic applications, including its role in managing diabetes and obesity. It is also studied for its potential to improve cardiovascular health and reduce the risk of certain cancers.
Industry: In the food and beverage industry, rebaudioside G is used as a natural sweetener in various products, including soft drinks, desserts, and confectionery. Its high sweetness intensity and minimal aftertaste make it an attractive alternative to artificial sweeteners.
作用机制
Rebaudioside G exerts its effects primarily through its interaction with sweet taste receptors on the tongue. The compound binds to the T1R2/T1R3 receptor complex, which triggers a signal transduction pathway leading to the perception of sweetness. Additionally, rebaudioside G may influence glucose metabolism by modulating the activity of enzymes involved in carbohydrate digestion and absorption.
相似化合物的比较
Rebaudioside G is compared with other steviol glycosides such as rebaudioside A, rebaudioside D, and rebaudioside M. While all these compounds share a similar steviol backbone, they differ in the number and position of glucose moieties attached to the aglycone. Rebaudioside G is unique in its specific glycosylation pattern, which contributes to its distinct sweetness profile and stability.
List of Similar Compounds
Rebaudioside A: Known for its high sweetness intensity and minimal aftertaste, rebaudioside A is one of the most abundant steviol glycosides in stevia leaves.
Rebaudioside D: This compound has a higher sweetness intensity than rebaudioside A and is often used in combination with other sweeteners to enhance flavor profiles.
Rebaudioside M: Rebaudioside M is one of the sweetest steviol glycosides, with a sweetness intensity up to 350 times that of sucrose. It is known for its clean taste and minimal bitterness.
属性
分子式 |
C38H60O18 |
|---|---|
分子量 |
804.9 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-28(48)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-29(49)30(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,35-,36-,37?,38+/m1/s1 |
InChI 键 |
OKPSCKUJXYCMPR-IIJVPKEXSA-N |
手性 SMILES |
C[C@@]12CCC[C@@]([C@H]1CCC34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
规范 SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[4-(Benzyloxy)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14868207.png)
![(E)-3-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B14868215.png)
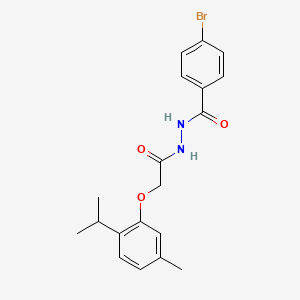
![4-[(benzylamino)methylene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14868221.png)
![8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14868224.png)
